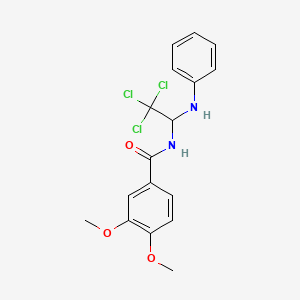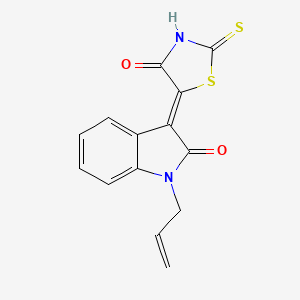
N-(1-anilino-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-anilino-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide, also known as AG-30 or AG-30/1, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to the class of compounds known as N-phenylbenzamides and has been shown to have promising anticancer activity in preclinical studies.
作用機序
The exact mechanism of action of N-(1-anilino-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins that are important for cancer cell growth and survival. By inhibiting HSP90, this compound disrupts these processes and leads to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, it has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for tumor growth. This compound has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anticancer effects.
実験室実験の利点と制限
One advantage of N-(1-anilino-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide for lab experiments is that it has been shown to have potent anticancer activity in vitro, making it a useful tool for studying cancer biology. However, one limitation is that it has not yet been extensively studied in vivo, meaning that its efficacy and safety in animal models and humans is not yet fully known.
将来の方向性
There are several potential future directions for research on N-(1-anilino-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide. One area of interest is in combination therapy, where this compound is used in combination with other anticancer agents to enhance its efficacy. Another potential direction is in the development of new analogs of this compound with improved potency and selectivity. Finally, further studies are needed to investigate the safety and efficacy of this compound in animal models and humans, with the ultimate goal of developing it as a new cancer treatment.
合成法
The synthesis of N-(1-anilino-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide involves several steps and has been described in detail in the scientific literature. One method involves the reaction of 3,4-dimethoxybenzoyl chloride with aniline in the presence of a base such as triethylamine. The resulting product is then treated with trichloroacetyl chloride to form this compound.
科学的研究の応用
N-(1-anilino-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide has been the subject of numerous scientific studies due to its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-(1-anilino-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O3/c1-24-13-9-8-11(10-14(13)25-2)15(23)22-16(17(18,19)20)21-12-6-4-3-5-7-12/h3-10,16,21H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVSAIARGBULPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303061-67-8 |
Source


|
| Record name | N-(1-ANILINO-2,2,2-TRICHLOROETHYL)-3,4-DIMETHOXYBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(2-nitrovinyl)amino]phenyl}ethanone](/img/structure/B5229780.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5229791.png)

![ethyl [2-(4-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5229805.png)
![N-(1-isobutyl-1H-pyrazol-5-yl)-2-[5-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5229806.png)
![4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5229816.png)


![4-(2,5-dimethylphenyl)-2-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5229833.png)
![N~2~,N~2~-diethyl-N~1~-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]glycinamide](/img/structure/B5229840.png)

![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5229854.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5229865.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5229874.png)